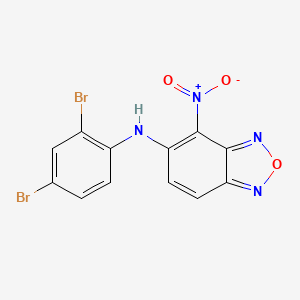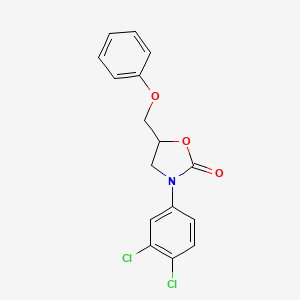![molecular formula C16H24N2O3 B5140483 N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide, also known as IAA-94, is a pharmacological agent that has been widely used in scientific research. It belongs to the class of hydrazide compounds and is a potent inhibitor of the volume-regulated anion channel (VRAC).
Mecanismo De Acción
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide acts as a non-specific inhibitor of VRAC. It binds to the channel pore and blocks the flow of anions through the channel. This results in a decrease in cell volume and an increase in intracellular chloride concentration. The inhibition of VRAC by N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been shown to have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the activity of ion channels and transporters. N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has also been shown to inhibit the release of neurotransmitters and cytokines from cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide is a potent and specific inhibitor of VRAC, making it a valuable tool in scientific research. Its use has led to significant advances in our understanding of the physiological and pathological roles of VRAC. However, N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has some limitations. It is a non-specific inhibitor of VRAC, and its use can lead to off-target effects. Additionally, its potency can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are many future directions for the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in scientific research. One direction is the development of more specific inhibitors of VRAC. Another direction is the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in the treatment of diseases that are associated with VRAC dysfunction, such as cancer and cystic fibrosis. Additionally, the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in combination with other drugs may lead to more effective treatments for these diseases.
Métodos De Síntesis
The synthesis of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide involves the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 2,2-dimethylpropanohydrazide in the presence of triethylamine to obtain N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide. The purity of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been widely used in scientific research as a tool to study the VRAC. VRAC is a ubiquitous ion channel that is involved in the regulation of cell volume, cell proliferation, and apoptosis. N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been shown to be a potent inhibitor of VRAC, and its use has led to significant advances in our understanding of the physiological and pathological roles of VRAC.
Propiedades
IUPAC Name |
2,2-dimethyl-N'-[2-(4-propan-2-ylphenoxy)acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCZIADJNCSNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N'-{[4-(propan-2-yl)phenoxy]acetyl}propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)

![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)

![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)

![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)